
3-(5-Methylmorpholin-3-YL)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylmorpholin-3-yl)oxan-4-one is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
The preparation of 3-(5-Methylmorpholin-3-yl)oxan-4-one involves synthetic routes that typically include the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
3-(5-Methylmorpholin-3-yl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Methylmorpholin-3-yl)oxan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methylmorpholin-3-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .
Comparison with Similar Compounds
3-(5-Methylmorpholin-3-yl)oxan-4-one can be compared with other similar compounds such as:
Morpholine derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Oxanone derivatives: These compounds have a similar oxanone ring structure but vary in their substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(5-methylmorpholin-3-yl)oxan-4-one |
InChI |
InChI=1S/C10H17NO3/c1-7-4-14-6-9(11-7)8-5-13-3-2-10(8)12/h7-9,11H,2-6H2,1H3 |
InChI Key |
KIMGISAIANQIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C2COCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


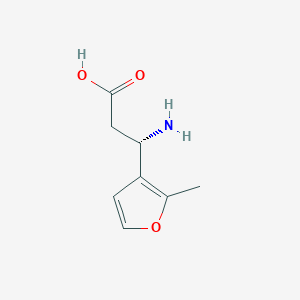
![5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
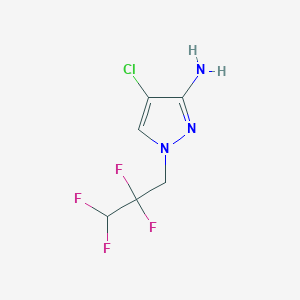
![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL](/img/structure/B13315750.png)
amine](/img/structure/B13315755.png)
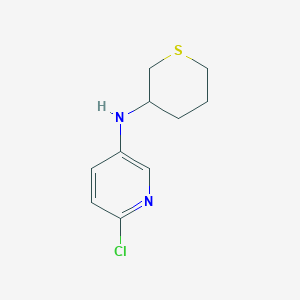
amine](/img/structure/B13315760.png)

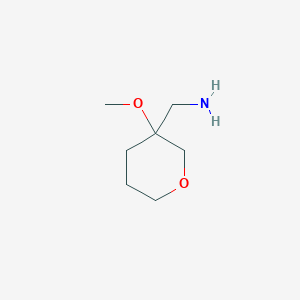
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)
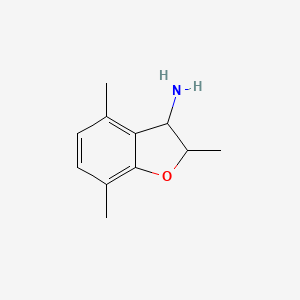
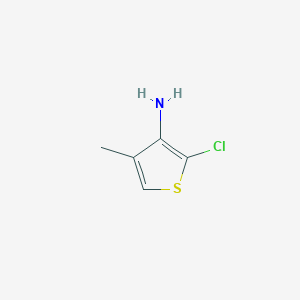
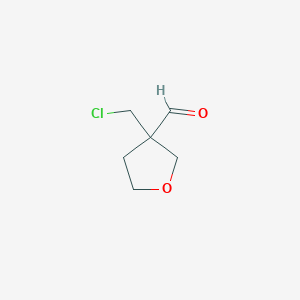
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)
